molecular formula C22H24N2O2S B11351334 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone

Cat. No.: B11351334
M. Wt: 380.5 g/mol
InChI Key: BCBBHJFWHGFLDC-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring fused with a piperidine ring and an ethanone moiety. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone typically involves multi-step procedures. One common method includes the reaction of 1,3-benzothiazole with piperidine under specific conditions to form the benzothiazolyl-piperidine intermediate. This intermediate is then reacted with 3,5-dimethylphenoxyethanone under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and behavior . By binding to these receptors, the compound can modulate neurotransmitter activity, potentially leading to therapeutic effects in conditions such as depression and anxiety.

Comparison with Similar Compounds

Uniqueness: 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone is unique due to its specific combination of benzothiazole, piperidine, and ethanone moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter receptors makes it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone

InChI

InChI=1S/C22H24N2O2S/c1-15-11-16(2)13-18(12-15)26-14-21(25)24-9-7-17(8-10-24)22-23-19-5-3-4-6-20(19)27-22/h3-6,11-13,17H,7-10,14H2,1-2H3

InChI Key

BCBBHJFWHGFLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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